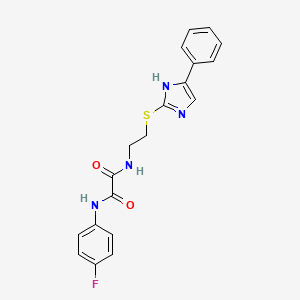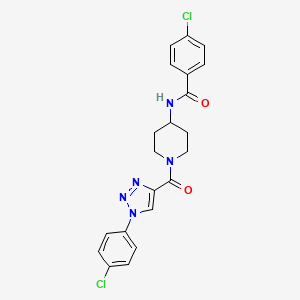
4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H19Cl2N5O2 and its molecular weight is 444.32. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Antioxidant Properties The compound 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is part of a series of triazole derivatives with potential antioxidant and antiradical activities. These compounds were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes and then reduced to afford derivatives with potential antioxidant properties (Bekircan et al., 2008).
Antimicrobial Activities Similar triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involved several steps starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and resulted in compounds that showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
Molecular Docking Studies Studies involving molecular docking to understand the interaction of triazole derivatives with proteins have revealed insights into their potential anti-cancer activities. These studies suggest that these compounds can form stable interactions with protein receptors, indicating potential applications in cancer treatment (Karayel, 2021).
Synthesis and Characterization of Derivatives There are several studies focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and their potential as CCR5 antagonists. These studies provide insights into the structural characteristics of these compounds and their potential biological activities (De-ju, 2014).
Antifungal Agents The synthesis of 1,2,4-triazine derivatives possessing 1,2,3-triazole and piperidine ring has shown potential antifungal activities. These studies also offer a structure-activity relationship (SAR) by comparing their activities with standard antifungal drugs (Sangshetti & Shinde, 2010).
Biological Activities
Antifungal Activity of Benzotriazole Compounds Benzotriazole compounds containing a thioamide group were synthesized and tested for their antifungal activity. This research contributes to understanding the biological activities of benzotriazole derivatives and their potential application in treating fungal infections (Xu et al., 2006).
CCR5 Antagonist Development Research has been focused on synthesizing and characterizing non-peptide CCR5 antagonists for potential therapeutic applications. These studies provide insights into the synthesis process and the biological efficacy of these compounds (Bi, 2014).
Wirkmechanismus
Target of Action
Similar benzamide derivatives have been reported to activate hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
Similar benzamide derivatives have shown to induce the expression of hif-1α protein and downstream target gene p21 .
Biochemical Pathways
Similar benzamide derivatives have been reported to induce the expression of hif-1α protein and downstream target gene p21 . This suggests that the compound may affect the HIF-1 pathway and the p21-mediated cell cycle regulation pathway.
Result of Action
Similar benzamide derivatives have been reported to upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Eigenschaften
IUPAC Name |
4-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c22-15-3-1-14(2-4-15)20(29)24-17-9-11-27(12-10-17)21(30)19-13-28(26-25-19)18-7-5-16(23)6-8-18/h1-8,13,17H,9-12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKVYFWNSFMNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

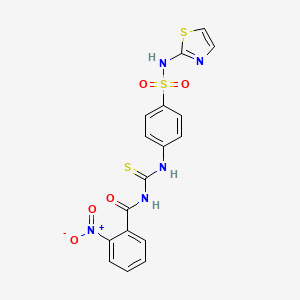
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)
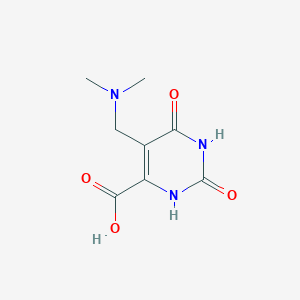
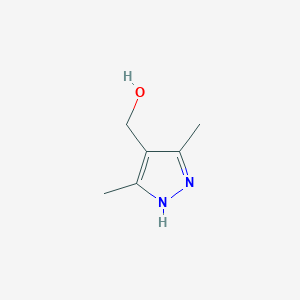
![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)
![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)
![9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2632666.png)
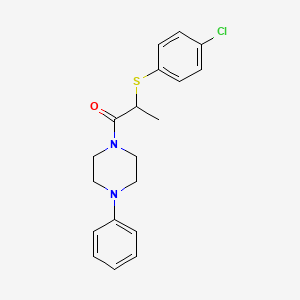
![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)
![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)
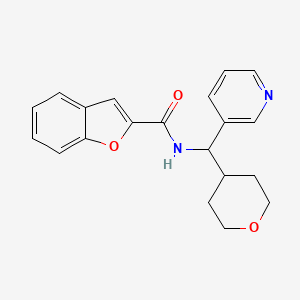
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)
![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)
